molecular formula C24H22BF4NO3 B7747677 (E)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate

(E)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate

Cat. No.: B7747677
M. Wt: 459.2 g/mol
InChI Key: KZSSZSJLILIHMO-OSMRDGEFSA-O
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Description

(E)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromenylidene core, an azanium group, and a tetrafluoroborate counterion. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and materials science.

Properties

IUPAC Name

(E)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3.BF4/c1-3-16-4-13-23-21(14-16)22(25-18-7-9-19(26)10-8-18)15-24(28-23)17-5-11-20(27-2)12-6-17;2-1(3,4)5/h4-15,26H,3H2,1-2H3;/q;-1/p+1/b25-22+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSSZSJLILIHMO-OSMRDGEFSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC1=CC2=C(C=C1)OC(=CC2=[NH+]C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CCC1=CC\2=C(C=C1)OC(=C/C2=[NH+]\C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BF4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate typically involves multiple steps, starting with the preparation of the chromenylidene core. This can be achieved through a series of condensation reactions involving 6-ethyl-2-(4-methoxyphenyl)chromen-4-one and appropriate reagents under controlled conditions. The azanium group is introduced via a nucleophilic substitution reaction, followed by the addition of tetrafluoroboric acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(E)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the chromenylidene core to dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl and chromenylidene groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(E)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of (E)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenylidene derivatives and azanium salts, such as:

  • (E)-[6-ethyl-2-(4-hydroxyphenyl)chromen-4-ylidene]-(4-methoxyphenyl)azanium;tetrafluoroborate
  • (E)-[6-methyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate

Uniqueness

What sets (E)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate apart is its specific combination of functional groups and structural features

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